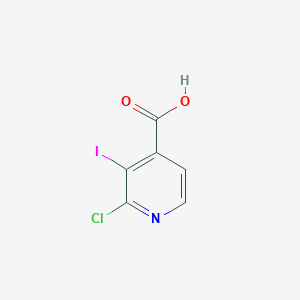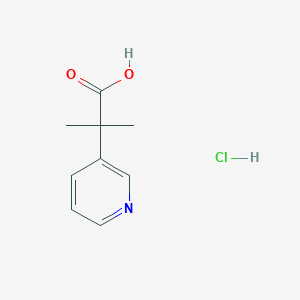
2-Methyl-5-(trifluoromethoxy)benzyl alcohol
Descripción general
Descripción
“2-Methyl-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound . It is a member of (trifluoromethyl)benzenes . The CAS Number of this compound is 1261478-61-8 .
Molecular Structure Analysis
The molecular formula of “2-Methyl-5-(trifluoromethoxy)benzyl alcohol” is C8H7F3O . The molecular weight is 176.14 . The structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
“2-Methyl-5-(trifluoromethoxy)benzyl alcohol” is a colorless to light yellow liquid . The boiling point is 70 °C/3 mmHg . The density is 1.326 g/mL at 25 °C . The refractive index is 1.47 .
Aplicaciones Científicas De Investigación
Pharmacology: Drug Development
The trifluoromethoxy group in compounds like 2-Methyl-5-(trifluoromethoxy)benzyl alcohol is known for enhancing the biological activity of pharmaceuticals . This compound can serve as a precursor in synthesizing FDA-approved drugs, particularly those where the trifluoromethyl group acts as a pharmacophore, contributing to various pharmacological activities .
Agrochemicals: Pesticide Synthesis
In the field of agrochemicals, this compound’s derivatives could be utilized in the synthesis of pesticides. The presence of the trifluoromethoxy group may improve the stability and efficacy of such agrochemicals .
Material Science: Organic Electronics
2-Methyl-5-(trifluoromethoxy)benzyl alcohol can be used in material science, particularly in the development of organic electronic materials. Its unique electronic properties due to the trifluoromethoxy group could be beneficial in creating advanced materials .
Biochemistry: Enzymatic Studies
This compound may be used in biochemistry research, particularly in enzymatic studies where it can act as a substrate or inhibitor for specific enzymes. This can help in understanding enzyme mechanisms and designing enzyme-based sensors .
Medical Research: Therapeutic Agents
In medical research, 2-Methyl-5-(trifluoromethoxy)benzyl alcohol could be involved in the synthesis of therapeutic agents. Its structural properties might be key in developing novel treatments for various diseases .
Chemical Synthesis: Organic Synthesis Building Block
As an organic synthesis building block, this compound can be used to construct more complex molecules. Its reactivity and stability make it a valuable component in synthetic organic chemistry .
Safety And Hazards
“2-Methyl-5-(trifluoromethoxy)benzyl alcohol” is classified as a hazardous chemical. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools. In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used for extinguishing .
Propiedades
IUPAC Name |
[2-methyl-5-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZSWVZPENQEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethoxy)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B1433127.png)
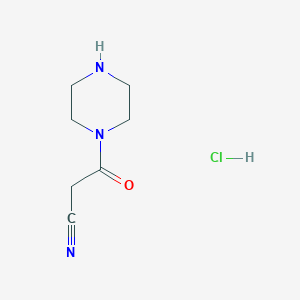
![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)
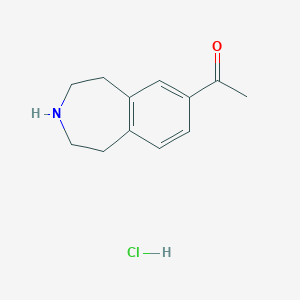
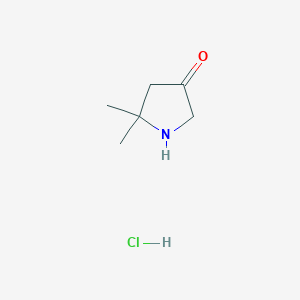
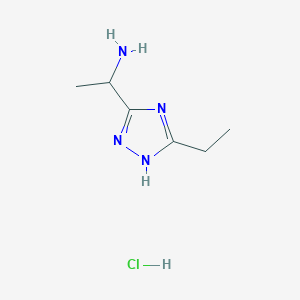
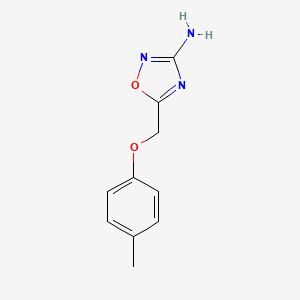
![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)
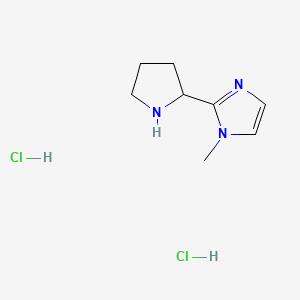
![2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B1433139.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)
![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)
